REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:10]=[C:11]([Cl:15])[CH:12]=[N:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.Cl[Sn]Cl>CCO>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:10]=[C:11]([Cl:15])[CH:12]=[N:13][CH:14]=2)=[CH:6][CH:5]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 1.25 hr
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting crude solid was purified by chromatography (97.5:2.5 CH2Cl2:MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(OC=2C=C(C=NC2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187.7 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |